2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride
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Overview
Description
2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.
Methyl 2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylate dihydrochloride: A methyl ester derivative with similar chemical properties.
Uniqueness
2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid dihydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
Properties
CAS No. |
2225144-22-7 |
---|---|
Molecular Formula |
C7H11Cl2N3O2 |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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